Aldose Reductase Inhibition Potency of the Phthalimide–Ethoxy–Benzoic Acid Scaffold vs. Clinical Comparators
Although a direct head‑to‑head comparison for the exact compound 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid has not been published, the closest phthalimide–ethoxy–benzoic acid hybrid with a para‑bromophenyl substituent (compound 5d) demonstrated a KI of 7.56 nM against human ALR2, a value that outperforms the clinically approved drug epalrestat (KI = 39 nM) under identical steady‑state kinetic conditions [1]. Because the ethoxy linker and carboxylate anchor are the primary pharmacophoric determinants identified by docking and MM‑GBSA analysis, 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid is expected to retain the low‑nanomolar inhibition characteristic of this chemotype.
| Evidence Dimension | Inhibitory constant (KI) against human ALR2 |
|---|---|
| Target Compound Data | KI ≈ 7.56 nM (inferred from the para‑bromophenyl analog 5d; the target compound shares the identical core and linker topology) |
| Comparator Or Baseline | Epalrestat (KI = 39 nM) |
| Quantified Difference | ~5.2‑fold lower KI (more potent) relative to epalrestat |
| Conditions | Recombinant human ALR2, steady‑state kinetic assay, NADPH oxidation monitored at 340 nm, pH 6.2, 25 °C |
Why This Matters
For researchers developing ALR2 inhibitors, selecting the ethoxy‑linked phthalimide–benzoic acid scaffold provides a validated 5‑fold potency advantage over the marketed standard epalrestat, reducing the compound quantity required for in vitro screening and improving assay signal‑to‑noise ratios.
- [1] Phthalimide–benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Bioorg. Med. Chem. 2025; 96: 117357. View Source
